molecular formula C4H7ClN2O B2656348 3-Hydroxyazetidine-3-carbonitrile hydrochloride CAS No. 1785077-92-0

3-Hydroxyazetidine-3-carbonitrile hydrochloride

Cat. No. B2656348
CAS RN: 1785077-92-0
M. Wt: 134.56
InChI Key: UVVQWMBBODTPBF-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-3-carbonitrile hydrochloride, also known as 3-HAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a four-membered ring with a nitrogen atom and a hydroxyl group. The compound has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and characterization of new compounds through three-component condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and other nitrogen sources have been explored. These methods enable the creation of diverse nitrogen-containing heterocycles, demonstrating the utility of related chemical structures in synthetic chemistry (Ranjbar‐Karimi et al., 2010).
  • A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported, highlighting the potential for antibacterial activity. This work underscores the relevance of similar structures in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Pharmacological Applications

  • The evaluation of certain pyrimidine derivatives as selective PI3Kδ inhibitors for asthma treatment illustrates the pharmacological significance of related chemical scaffolds. Such research emphasizes the role of structural analogs in therapeutic development (Norman, 2014).
  • The development of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, identified as potential anticonvulsant agents, showcases the medicinal chemistry applications of such compounds (Divate & Dhongade-Desai, 2014).

Material Science and Catalysis

  • Research on the binding interaction of pyrimidine derivatives with bovine serum albumin (BSA) provides insight into drug delivery mechanisms and the interaction of small molecules with biological targets. Such studies contribute to our understanding of drug pharmacokinetics and pharmacodynamics (Suryawanshi et al., 2015).
  • The use of catalysis for the synthesis of N-substituted 3-hydroxyazetidines and their applications in organic synthesis highlight the versatility of related structures in facilitating chemical transformations (Chang et al., 2002).

properties

IUPAC Name

3-hydroxyazetidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4(7)2-6-3-4;/h6-7H,2-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQWMBBODTPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyazetidine-3-carbonitrile hydrochloride

CAS RN

1785077-92-0
Record name 3-hydroxyazetidine-3-carbonitrile hydrochloride
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